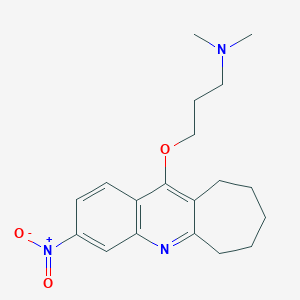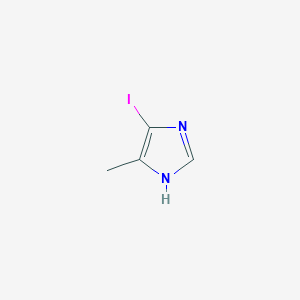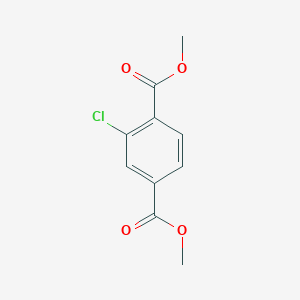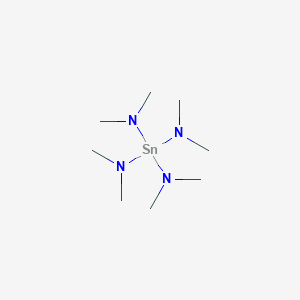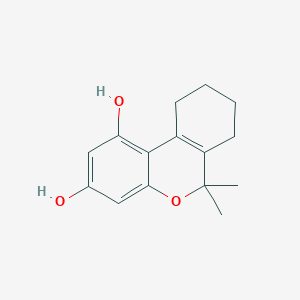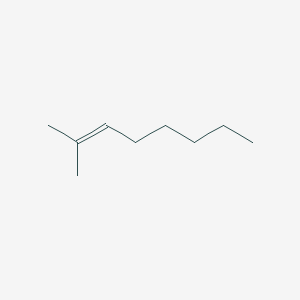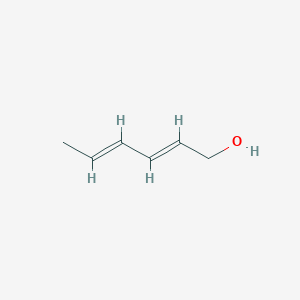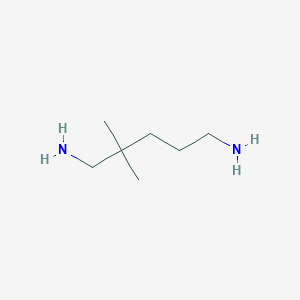
2,2-Dimethylpentane-1,5-diamine
Overview
Description
2,2-Dimethylpentane-1,5-diamine, also known as Neopentyl diamine, is a chemical compound with the molecular formula C7H18N2. It is a colorless liquid with a faint amine odor. Neopentyl diamine is widely used in the production of various polymers, resins, and coatings due to its excellent properties such as high thermal stability, low viscosity, and good adhesion.
Scientific Research Applications
2,2-Dimethylpentane-1,5-diamine diamine has various scientific research applications due to its unique properties. It is used in the production of various polymers, resins, and coatings, which are widely used in the automotive, aerospace, and electronics industries. This compound diamine is also used as a curing agent for epoxy resins, which are used in the production of adhesives, coatings, and composite materials. Additionally, neopentyl diamine is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of neopentyl diamine is not well understood. However, it is believed that neopentyl diamine acts as a cross-linking agent in the curing of epoxy resins. It reacts with the epoxy groups in the resin to form a three-dimensional network, which results in the formation of a strong and durable material. Additionally, neopentyl diamine may act as a nucleophile in organic reactions, which can lead to the formation of new compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of neopentyl diamine. However, it is not expected to have any significant toxicological effects. 2,2-Dimethylpentane-1,5-diamine diamine is not classified as a carcinogen, mutagen, or reproductive toxin.
Advantages and Limitations for Lab Experiments
2,2-Dimethylpentane-1,5-diamine diamine has several advantages for lab experiments. It is a low-viscosity liquid, which makes it easy to handle and mix with other chemicals. Additionally, it has a long shelf life and is stable under a wide range of conditions. However, neopentyl diamine has some limitations. It is highly reactive, which can make it difficult to control the reaction rate. Additionally, it is highly flammable and can be hazardous if not handled properly.
Future Directions
There are several future directions for the use of neopentyl diamine. One area of research is the development of new polymers and coatings with improved properties, such as higher thermal stability and better adhesion. Additionally, neopentyl diamine can be used as a building block for the synthesis of new organic compounds with potential applications in pharmaceuticals and agrochemicals. Finally, further studies are needed to understand the mechanism of action of neopentyl diamine and its potential applications in organic chemistry.
Conclusion:
In conclusion, neopentyl diamine is a versatile chemical compound with various scientific research applications. It is used in the production of polymers, resins, and coatings, and as a curing agent for epoxy resins. 2,2-Dimethylpentane-1,5-diamine diamine has excellent properties such as high thermal stability, low viscosity, and good adhesion, which make it a valuable building block for the synthesis of new organic compounds. Further research is needed to understand the mechanism of action of neopentyl diamine and its potential applications in organic chemistry.
properties
CAS RN |
15657-55-3 |
|---|---|
Molecular Formula |
C7H18N2 |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
2,2-dimethylpentane-1,5-diamine |
InChI |
InChI=1S/C7H18N2/c1-7(2,6-9)4-3-5-8/h3-6,8-9H2,1-2H3 |
InChI Key |
TUGAQVRNALIPHY-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCN)CN |
Canonical SMILES |
CC(C)(CCCN)CN |
synonyms |
2,2-Dimethyl-1,5-pentanediamine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






